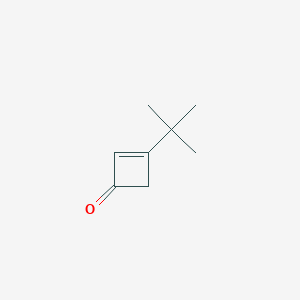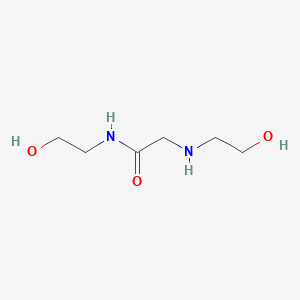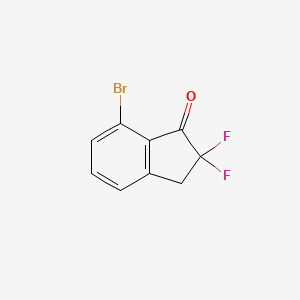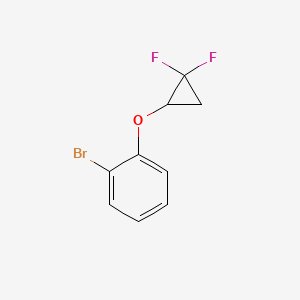
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene is an organic compound with the molecular formula C9H7BrF2O It is a derivative of benzene, where a bromine atom and a 2,2-difluorocyclopropoxy group are substituted at the 1 and 2 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene typically involves the reaction of 1-bromo-2-nitrobenzene with 2,2-difluorocyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The nitro group is then reduced to an amino group using a reducing agent like iron powder or tin chloride, followed by diazotization and subsequent substitution with a bromine source to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Products like 1-chloro-2-(2,2-difluorocyclopropoxy)benzene or 1-nitro-2-(2,2-difluorocyclopropoxy)benzene.
Nucleophilic Substitution: Products like 1-amino-2-(2,2-difluorocyclopropoxy)benzene or 1-thio-2-(2,2-difluorocyclopropoxy)benzene.
Oxidation: Products like 1-bromo-2-(2,2-difluorocyclopropoxy)quinone.
Reduction: Products like 1-bromo-2-(2,2-difluorocyclopropoxy)cyclohexane.
科学研究应用
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It may serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and difluorocyclopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1-Bromo-2-(2,2-difluorocyclopropyl)benzene: Similar in structure but lacks the oxygen atom in the cyclopropyl group.
1-Bromo-2-(2,2-difluorocyclopropyl)ethane: Similar in structure but has an ethane backbone instead of a benzene ring.
1-Bromo-2-(2,2-difluorocyclopropyl)propane: Similar in structure but has a propane backbone instead of a benzene ring.
Uniqueness
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene is unique due to the presence of both bromine and difluorocyclopropoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H7BrF2O |
|---|---|
分子量 |
249.05 g/mol |
IUPAC 名称 |
1-bromo-2-(2,2-difluorocyclopropyl)oxybenzene |
InChI |
InChI=1S/C9H7BrF2O/c10-6-3-1-2-4-7(6)13-8-5-9(8,11)12/h1-4,8H,5H2 |
InChI 键 |
VOGDTXGMAGVKGN-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(F)F)OC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


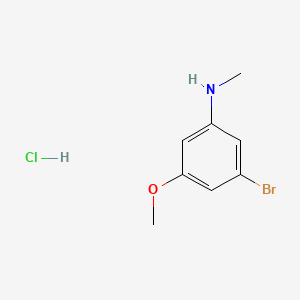
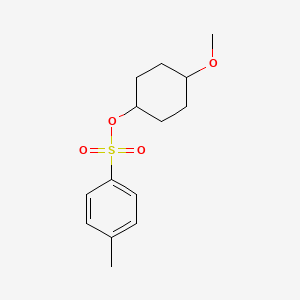
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)
![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)
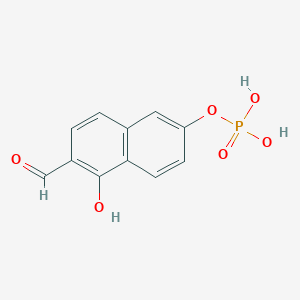
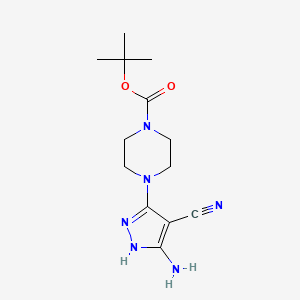
![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)


